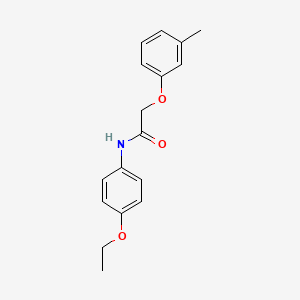

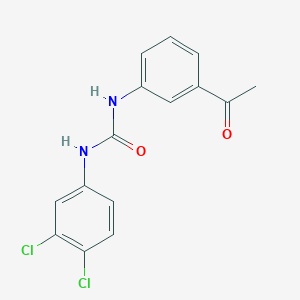

![molecular formula C21H31N3O3 B5556419 2-{4-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5556419.png)

2-{4-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, starting from various precursors such as bromophenylmethyl derivatives, hydroxyethylpiperazine, and specific protective groups for methacrylic acid. These processes involve careful optimization of reaction conditions, including raw material ratios, reaction times, and temperatures, to achieve high yields of the desired products. For instance, the preparation of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol from 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine under optimized conditions results in the product with significant yield (Wang Jin-peng, 2013).

Molecular Structure Analysis

The molecular structure of related compounds often exhibits specific geometric configurations, including monoclinic symmetry and unique puckering parameters in their crystalline states. For example, the crystal structure of a related compound revealed monoclinic symmetry with specific unit cell dimensions, indicating a flattened boat conformation of the triazine ring, which significantly influences its chemical behavior and interactions (A. Dolzhenko et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving related compounds often include protective group strategies, selective cleavage under specific conditions, and transformations into various derivatives through reactions with different reagents. For instance, 2-(pyridin-2-yl)ethanol serves as a protective group for methacrylic acid, showcasing the versatility of these compounds in chemical synthesis (Marios Elladiou & C. S. Patrickios, 2012).

Applications De Recherche Scientifique

Pyridine Derivatives and Their Applications

Pharmacological Properties : Pyridine derivatives, such as those involving piperazine and methoxy groups, often display significant biological activities. For example, N-substituted piperazinyl quinolones have been synthesized and evaluated for in-vitro antibacterial activity, showing potential as antibacterial agents against various bacterial strains (Foroumadi et al., 1999).

Catalytic Activities : Compounds containing pyridinyl groups have been used as catalysts in chemical reactions. For instance, palladium(II) complexes of (pyridyl)imine ligands served as effective catalysts for the methoxycarbonylation of olefins, indicating their utility in synthetic organic chemistry (Zulu et al., 2020).

Material Science : In the field of material science, pyridine and its derivatives have been explored for their properties in forming complexes and polymers. For example, magnesium and zinc complexes supported by N,O-bidentate pyridyl functionalized alkoxy ligands have shown promise in the immortal ring-opening polymerization (ROP) of ε-caprolactone and l-lactide, relevant for biomedical and biodegradable material applications (Wang et al., 2012).

Chemical Synthesis : Pyridinyl groups play a crucial role in facilitating various chemical reactions, including the synthesis of novel compounds with potential therapeutic applications. For instance, reactions of furo[2,3-b]pyrrole and furo[3,2-b]pyrrole-type aldehydes have led to the development of new compounds with potential as anti-inflammatory and analgesic agents (Sleziak et al., 1999).

Propriétés

IUPAC Name |

2-[4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1-[(5-methylfuran-2-yl)methyl]piperazin-2-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O3/c1-15-11-22-20(17(3)21(15)26-4)14-23-8-9-24(18(12-23)7-10-25)13-19-6-5-16(2)27-19/h5-6,11,18,25H,7-10,12-14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUKYUFLZYRMYBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CN2CCN(CC2CCO)CC3=NC=C(C(=C3C)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-9-ethyl-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5556337.png)

![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5556352.png)

![5-methyl-1'-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5556361.png)

![1,2,2-trimethyl-3-{[2-(2-nitrobenzoyl)hydrazino]carbonyl}cyclopentanecarboxylic acid](/img/structure/B5556365.png)

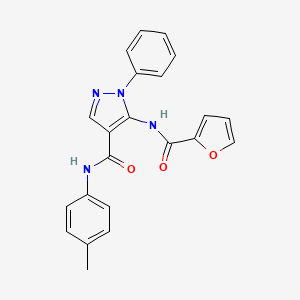

![N-{2-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}isonicotinamide dihydrochloride](/img/structure/B5556418.png)

![N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5556426.png)

methanone](/img/structure/B5556433.png)